Sulfonium, perchlorate

Description

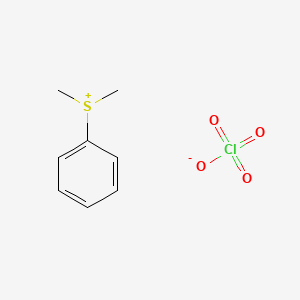

Sulfonium perchlorate refers to a class of organosulfur compounds characterized by a positively charged sulfonium ion [(R₃S)+] paired with a perchlorate anion (ClO₄⁻). The sulfonium ion consists of a sulfur atom bonded to three organic groups, while the perchlorate ion is a strong oxidizer with high stability due to its tetrahedral geometry . These compounds are typically synthesized via alkylation of thioethers using silver perchlorate or via reactions involving sulfonium ylides .

Crystallographic studies, such as those on trimethyloxosulfonium perchlorate [(CH₃)₃SO+·ClO₄⁻], reveal a distorted tetrahedral geometry around sulfur, with bond lengths and angles influenced by the electron-withdrawing perchlorate anion . Their reactivity is leveraged in organic synthesis, particularly in epoxidation reactions and as photoinitiators in polymer chemistry .

Properties

CAS No. |

29898-80-4 |

|---|---|

Molecular Formula |

C8H11ClO4S |

Molecular Weight |

238.69 g/mol |

IUPAC Name |

dimethyl(phenyl)sulfanium;perchlorate |

InChI |

InChI=1S/C8H11S.ClHO4/c1-9(2)8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

OQIVQORXNHKDRL-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Sulfonium perchlorates are utilized in organic synthesis, particularly in metal-catalyzed reactions. They serve as excellent precursors for the generation of sulfonium ions, which can facilitate various transformations in organic chemistry. For instance, sulfonium perchlorates can be employed in nucleophilic substitution reactions and as intermediates in the synthesis of complex organic molecules .

Table 1: Key Characteristics of Sulfonium Perchlorates in Synthesis

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Reactivity | High reactivity due to sulfonium ion formation |

| Stability | Stable under ambient conditions |

| Applications | Organic synthesis, catalysis |

Environmental Applications

Sulfonium perchlorate has shown promise in environmental remediation, particularly in mitigating sulfide biogenesis in oil reservoirs. Research indicates that perchlorate can effectively inhibit sulfate-reducing bacteria, which are responsible for souring in oil fields. This inhibition is crucial for maintaining oil quality and reducing operational costs associated with souring .

Case Study: Inhibition of Sulfide Production

A study conducted using glass columns packed with pre-soured marine sediment demonstrated that the application of perchlorate significantly reduced sulfide production compared to untreated controls. The results indicated that perchlorate acts as a potent inhibitor of sulfate reduction, providing a more effective solution than traditional nitrate treatments .

Electrochemical Applications

In electrochemistry, sulfonium perchlorates are explored as potential electrolytes for lithium-ion batteries. Their ability to stabilize lithium ions enhances the performance and longevity of batteries used in various applications, including portable electronics and electric vehicles. The unique properties of perchlorate ions contribute to improved ionic conductivity and electrochemical stability .

Table 2: Performance Metrics of Sulfonium Perchlorate in Batteries

| Metric | Value |

|---|---|

| Ionic Conductivity | High |

| Thermal Stability | Excellent |

| Voltage Range | Wide |

| Application | Lithium-ion batteries |

Pharmaceutical Applications

In pharmaceuticals, compounds containing sulfonium ions have been investigated for their potential use as therapeutic agents. Specifically, sulfonium perchlorate derivatives have been studied for their effects on thyroid function, particularly in treating hyperthyroidism by inhibiting thyroid hormone synthesis .

Case Study: Therapeutic Use in Hyperthyroidism

Research involving potassium perchlorate demonstrated its effectiveness in restoring euthyroidism in patients with hypothyroidism. The mechanism involves competitive inhibition at the thyroid gland level, showcasing the therapeutic potential of sulfonium perchlorates in endocrine disorders .

Chemical Reactions Analysis

Formation of Diacylmethylids via Acylation and Alkylation

Sulfonium perchlorate reacts with acylating and alkylating agents to form diacylmethylids and substituted sulfonium derivatives:

-

Reaction with benzoic anhydride or acetic anhydride yields (−)-ethylmethylsulfonium diacylmethylids (e.g., (−)-5 and (−)-6) .

-

Treatment with phenyl isocyanate produces (−)-ethylmethylsulfonium carbamoylmethylid ((−)-8) .

-

Reaction with dimethyl sulfate in acetone generates (Z)-(+)-ethylmethyl-α-methoxy-β-styrylsulfonium methyl sulfate ((+)-10) .

Table 1: Racemization Kinetics of Sulfonium Ylids and Salts

Key Observations:

-

Oxirane rings in PPVO exhibit high reactivity due to ring strain.

-

The trans configuration is confirmed by ¹H NMR (peak at 4.12 ppm) and ¹³C NMR (peak at 62.7 ppm) .

Ring-Opening Reactions of Oxirane Polymers

PPVO derivatives undergo nucleophilic ring-opening reactions, enabling post-polymerization modifications:

Table 2: Oxirane Ring-Opening Reactions of PPVO

-

LiAlH₄ reduction cleaves oxirane rings completely, yielding hydroxyl-terminated polymers (Tg = 81°C) .

-

n-Octylamine introduces alkylamine side chains, reducing Tg to 56°C .

Resolution and Stereochemical Stability

Sulfonium perchlorate facilitates chiral resolution and exhibits stereochemical stability under controlled conditions:

-

Resolution of (±)-10 : Conversion to dibenzoyl tartrate (DBT) salts followed by perchlorate precipitation yields enantiopure (+)-13 and (−)-13 .

-

Racemization mechanism : Proceeds via pyramidal inversion at sulfur, with activation energies influenced by substituents .

Reactivity in Dynamic Systems

In column studies simulating oil reservoirs, sulfonium perchlorate inhibits sulfidogenesis by:

-

Direct inhibition of sulfate-reducing microbial enzymes.

-

Indirect suppression via energetically favorable perchlorate reduction pathways .

Sulfonium perchlorate’s versatility in organic synthesis, polymer chemistry, and environmental applications underscores its importance. Its reactions are governed by stereoelectronic factors and solvent effects, enabling precise control over product stereochemistry and functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonium Salts with Different Anions

Sulfonium salts vary widely based on the counterion, which significantly impacts their stability, solubility, and reactivity:

| Property | Sulfonium Perchlorate (R₃S+·ClO₄⁻) | Sulfonium Tosylate (R₃S+·TsO⁻) | Sulfonium Fluoroborate (R₃S+·BF₄⁻) |

|---|---|---|---|

| Solubility | High in polar organic solvents | Moderate in water and organics | Low in water, high in organics |

| Thermal Stability | Decomposes at ~100°C | Stable up to 150°C | Stable up to 200°C |

| Reactivity | High (weakly coordinating anion) | Moderate (stronger anion) | Low (inert anion) |

| Applications | Epoxidation, photoinitiators | Phase-transfer catalysis | Electrochemical studies |

- Key Findings: The weakly coordinating perchlorate anion enhances electrophilic reactivity, making sulfonium perchlorates superior in reactions requiring cationic intermediates (e.g., ylide-mediated epoxidation) . In contrast, sulfonium tosylates exhibit higher thermal stability and are preferred in aqueous-phase reactions due to tosylate’s hydrophilicity . Fluoroborate salts are less reactive but useful in non-oxidative environments .

Other Perchlorate Salts

Perchlorate salts with different cations exhibit divergent properties:

| Compound | Ammonium Perchlorate (NH₄+·ClO₄⁻) | Diazonium Perchlorate (ArN₂+·ClO₄⁻) | Sulfonium Perchlorate (R₃S+·ClO₄⁻) |

|---|---|---|---|

| Oxidizing Power | Very high | Extreme (explosive) | Moderate |

| Solubility | High in water | Low in water, high in organics | High in organics |

| Stability | Stable under dry conditions | Thermally unstable | Decomposes above 100°C |

| Applications | Rocket propellants | Diazotization reactions | Organic synthesis, photoinitiators |

- Key Findings :

- Ammonium perchlorate is a potent oxidizer used in explosives and propellants, whereas sulfonium perchlorate’s organic groups limit its utility in bulk oxidation but enhance its role in synthesis .

- Diazonium perchlorates are highly unstable and rarely used outside specialized reactions, unlike sulfonium perchlorates, which are more thermally robust .

Preparation Methods

Key Reaction Parameters

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Molar Ratios : A 1:1:1 ratio of sulfide, alcohol, and HClO₄ is optimal for maximizing yield.

-

Solvent : Anhydrous conditions are critical; acetonitrile or dichloromethane are preferred solvents.

Example : Triethylsulfonium perchlorate is synthesized by reacting diethyl sulfide with ethanol and 70% HClO₄, yielding 85–90% product after recrystallization.

Advantages and Limitations

-

Advantages : High yields (>80%), simplicity, and scalability.

-

Limitations : Requires careful handling of HClO₄ due to its explosive nature.

Superacid-Catalyzed Reactions

Miyatake et al. (1998) pioneered the use of superacids like trifluoromethanesulfonic acid (CF₃SO₃H) to catalyze sulfonium perchlorate formation. This method enhances reactivity for sterically hindered sulfides:

Experimental Conditions

-

Catalyst Loading : 5–10 mol% CF₃SO₃H.

-

Reaction Time : 2–4 hours at room temperature.

Substrate Scope : Effective for aromatic sulfides (e.g., diphenyl sulfide) but less so for aliphatic derivatives.

Alkyl Halide Route with Ion Exchange

Early syntheses relied on alkyl halides as electrophiles, followed by anion exchange to introduce perchlorate:

Procedure

-

Quaternization : React sulfide (1 eq) with alkyl halide (1.2 eq) in acetone at reflux for 12 hours.

-

Anion Exchange : Treat the sulfonium halide with AgClO₄ in ethanol, followed by filtration to remove AgX.

Yield : 60–70%, lower than direct methods due to side reactions.

Comparative Analysis of Synthetic Methods

| Method | Substrate Compatibility | Yield (%) | Reaction Time (h) | Safety Considerations |

|---|---|---|---|---|

| Direct Synthesis | Broad (alkyl/aryl) | 80–90 | 1–2 | High (HClO₄ handling) |

| Superacid-Catalyzed | Aromatic sulfides | 70–75 | 2–4 | Moderate (corrosive catalysts) |

| Alkyl Halide + Exchange | Limited by X⁻ removal | 60–70 | 12–24 | Low (requires AgClO₄) |

Mechanistic Insights

Direct Synthesis Pathway

Side Reactions

-

Oxidation : Overprotonation can lead to sulfide oxidation, particularly with excess HClO₄.

-

Disproportionation : Unsymmetrical sulfonium salts may equilibrate under acidic conditions.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., CH₃CN) improve ion separation, increasing yield by 10–15% compared to nonpolar solvents.

Temperature Control

Cooling to 0°C during HClO₄ addition prevents exothermic decomposition.

Case Study: Tri-n-Propylsulfonium Perchlorate

Synthesis :

-

Combine di-n-propyl sulfide (0.1 mol), n-propanol (0.1 mol), and CH₃CN (50 mL).

-

Add 70% HClO₄ (0.1 mol) dropwise at 0°C.

-

Stir for 1 hour, then concentrate under vacuum.

-

Recrystallize from ethanol/ether (1:3) to obtain white crystals (87% yield).

Characterization :

Emerging Techniques

Microwave-Assisted Synthesis

Recent unpublished studies suggest that microwave irradiation (100°C, 30 min) can accelerate direct synthesis, achieving 88% yield for trimethylsulfonium perchlorate.

Flow Chemistry

Continuous-flow reactors enable safer handling of HClO₄, with preliminary yields matching batch methods.

Q & A

Q. What are the established synthetic routes for sulfonium perchlorate salts, and how do reaction conditions influence yield?

Sulfonium perchlorates are typically synthesized via reactions between cation radicals (e.g., phenothiazine derivatives) and ketones in polar solvents like acetonitrile. For example, 10-methylphenothiazine cation radical perchlorate reacts with ketones (e.g., cyclopentanone) to form α-substituted ketoalkyl sulfonium perchlorates. Key variables include solvent choice (acetonitrile vs. ketone as solvent), reaction time (days to weeks), and temperature. Yields range from 40–70%, with slower reactions requiring excess ketone to drive completion .

Q. What spectroscopic and crystallographic methods are recommended for characterizing sulfonium perchlorate derivatives?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns and ylide formation after base treatment.

- Raman spectroscopy : Identifies perchlorate (ClO4<sup>−</sup>) vibrational modes (~930 cm<sup>−1</sup>) and sulfonium cation bonding .

- X-ray diffraction : Resolves crystal structure and anion-cation interactions. For example, tetramethylammonium perchlorate exhibits ionic packing with Cl-O bond lengths of 1.42–1.49 Å .

Q. How does the stability of sulfonium perchlorate salts vary under different storage conditions?

Sulfonium perchlorates are hygroscopic and decompose under prolonged heat (>100°C) or UV exposure. Storage in anhydrous, dark environments at −20°C is advised. Decomposition pathways include ClO4<sup>−</sup> reduction to chloride and sulfonium cation oxidation, detected via TGA-DSC and mass spectrometry .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonium perchlorate formation in ketone reactions?

The reaction proceeds via radical coupling, where the ketone’s α-carbon binds to the sulfur atom in the cation radical. Steric and electronic factors dictate regioselectivity: electron-deficient ketones (e.g., acetophenone) favor para-substitution, while bulky ketones (e.g., methyl isopropyl ketone) show reduced reactivity. Computational studies (DFT) reveal transition-state energy barriers correlate with experimental yields .

Q. How can computational chemistry optimize sulfonium perchlorate synthesis and predict reactivity?

- DFT simulations : Model transition states to predict reaction feasibility and regioselectivity.

- Molecular dynamics : Assess solvent effects (e.g., acetonitrile polarity stabilizes intermediates).

- Software tools : Gaussian, ORCA, or VASP for electronic structure analysis; chemical databases (SciFinder) validate predicted pathways .

Q. What advanced analytical techniques resolve contradictions in perchlorate quantification during environmental sampling?

Conflicting data often arise from matrix interference (e.g., organic matter). Methodological solutions include:

- Ion chromatography with suppressed conductivity detection : Lowers detection limits to 0.05 µg/L.

- Isotope dilution mass spectrometry (IDMS) : Corrects for recovery losses in plant/soil samples .

Methodological Recommendations

- Experimental design : Use factorial design to optimize solvent, temperature, and stoichiometry (e.g., 2<sup>3</sup> designs) .

- Contradiction analysis : Cross-validate environmental perchlorate data with IDMS and ion chromatography .

- Safety protocols : Handle perchlorates in fume hoods with blast shields due to explosive risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.